molecular formula C11H11NO5 B15230044 Methyl 4-(4-nitrophenyl)-3-oxobutanoate

Methyl 4-(4-nitrophenyl)-3-oxobutanoate

Cat. No.: B15230044
M. Wt: 237.21 g/mol
InChI Key: RJWOENCNDBYJFC-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitrophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-nitrophenyl)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-(4-Aminophenyl)-3-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-Nitrophenyl)-3-oxobutanoic acid and methanol.

Scientific Research Applications

Methyl 4-(4-nitrophenyl)-3-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs with potential anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitrophenyl)-3-oxobutanoate depends on its chemical structure and the specific reactions it undergoes. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-aminophenyl)-3-oxobutanoate: This compound is similar in structure but contains an amino group instead of a nitro group.

    Ethyl 4-(4-nitrophenyl)-3-oxobutanoate: This compound has an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-(4-nitrophenyl)-3-oxobutanoate is unique due to the presence of both a nitrophenyl group and a butanoate ester, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 4-(4-nitrophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H11NO5/c1-17-11(14)7-10(13)6-8-2-4-9(5-3-8)12(15)16/h2-5H,6-7H2,1H3

InChI Key

RJWOENCNDBYJFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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